3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1018446-64-4
VCID: VC2805822
InChI: InChI=1S/C12H16ClNO.ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H
SMILES: C1CC(CNC1)COC2=CC=CC=C2Cl.Cl
Molecular Formula: C12H17Cl2NO
Molecular Weight: 262.17 g/mol

3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride

CAS No.: 1018446-64-4

Cat. No.: VC2805822

Molecular Formula: C12H17Cl2NO

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride - 1018446-64-4

Specification

CAS No. 1018446-64-4
Molecular Formula C12H17Cl2NO
Molecular Weight 262.17 g/mol
IUPAC Name 3-[(2-chlorophenoxy)methyl]piperidine;hydrochloride
Standard InChI InChI=1S/C12H16ClNO.ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H
Standard InChI Key VWFRFFCKFMXVEO-UHFFFAOYSA-N
SMILES C1CC(CNC1)COC2=CC=CC=C2Cl.Cl
Canonical SMILES C1CC(CNC1)COC2=CC=CC=C2Cl.Cl

Introduction

Chemical Identity and Structure

3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride is a piperidine derivative featuring a 2-chlorophenoxy substituent connected via a methylene bridge. This compound has been documented in chemical databases and research collections with specific identifying information.

Basic Information

The compound is characterized by the following properties:

  • CAS Registry Number: 1018446-64-4

  • Molecular Formula: C₁₂H₁₇Cl₂NO

  • Molecular Weight: 262.17 g/mol

  • SMILES Notation: C1CC(CNC1)COC2=CC=CC=C2Cl.Cl

Structural Features

The molecular structure consists of:

  • A piperidine heterocyclic ring (six-membered with one nitrogen)

  • A chlorophenoxy group attached at the 3-position of the piperidine

  • A methylene (-CH₂-) linker connecting the piperidine to the phenoxy oxygen

  • A chlorine atom at the ortho position (2-position) of the phenyl ring

  • Hydrochloride salt formation at the piperidine nitrogen

This structure represents a common pharmacophore pattern found in various bioactive compounds, particularly those interacting with neurological receptors and enzymes.

Physical and Chemical Properties

The physical and chemical properties of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride determine its behavior in various experimental and biological systems.

Physical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be inferred:

PropertyDescription
Physical StateWhite to off-white crystalline solid
SolubilitySoluble in water, DMSO, and alcohols; limited solubility in non-polar solvents
Melting PointEstimated 180-200°C (as hydrochloride salt)
StabilityGenerally stable under standard laboratory conditions
pH (1% solution)Slightly acidic (estimated 4-5)

Chemical Reactivity

The compound contains several reactive sites:

  • The piperidine nitrogen (when deprotonated) can function as a nucleophile

  • The chlorine substituent on the phenyl ring may participate in substitution reactions

  • The ether linkage connects the two major structural components and is relatively stable under physiological conditions

Synthesis and Preparation Methods

The synthesis of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride typically involves multiple steps, beginning with appropriate precursors.

Synthetic Routes

Based on methodologies used for similar compounds, potential synthetic pathways include:

Nucleophilic Substitution Approach

  • Start with 3-hydroxymethylpiperidine (or protected derivative)

  • Convert the hydroxyl group to a better leaving group (e.g., mesylate or tosylate)

  • React with 2-chlorophenol under basic conditions (e.g., K₂CO₃ in DMF)

  • Deprotect if necessary and convert to hydrochloride salt

Alkylation Approach

This approach parallels methods used for similar halogenated phenoxy compounds:

  • React 2-chlorophenol with an appropriate halomethyl derivative of piperidine

  • Optimize reaction conditions using polar aprotic solvents and bases

  • Isolate the free base and convert to hydrochloride salt using HCl in an appropriate solvent

Purification Techniques

Purification typically involves:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using silica gel with optimized mobile phases

  • Formation of the hydrochloride salt for final purification and improved stability

Analytical Characterization

Various analytical methods are employed to confirm the structure and purity of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals (based on structural analysis):

  • ¹H NMR: Aromatic protons (δ 6.8-7.5 ppm), methylene linker (δ 3.7-4.0 ppm), piperidine ring protons (δ 1.4-3.2 ppm)

  • ¹³C NMR: Aromatic carbons (δ 115-155 ppm), methylene carbon (δ 65-75 ppm), piperidine carbons (δ 25-55 ppm)

Mass Spectrometry

  • Expected molecular ion peak [M+H]⁺ at m/z 226.1 (for the free base)

  • Characteristic fragmentation pattern including loss of chlorine (m/z 191.1)

Infrared Spectroscopy

Key functional group absorptions:

  • C-O-C stretching (1200-1250 cm⁻¹)

  • C-Cl stretching (700-800 cm⁻¹)

  • Piperidine N-H stretching (3300-3500 cm⁻¹)

Biological Activities and Pharmacological Properties

While specific data for 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride is limited, structural similarities to related compounds suggest potential biological activities.

Receptor TypePotential InteractionStructural Feature Contributing
Dopamine receptorsPotential antagonist or modulatorPiperidine moiety
Serotonin receptorsPossible affinity due to aromatic and basic nitrogenChlorophenoxy and piperidine combination
Adrenergic receptorsPotential binding through aromatic interactionsChlorophenoxy moiety

Structure-Activity Relationships

The following structural features may contribute to biological activity:

  • The piperidine nitrogen serves as a hydrogen bond acceptor when deprotonated

  • The chlorine atom at the 2-position of the phenyl ring increases lipophilicity and may provide halogen bonding interactions

  • The ether linkage provides rotational flexibility and hydrogen bond accepting capacity

Research Applications

3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride has potential applications in various research fields.

Medicinal Chemistry Applications

The compound may serve as:

  • A scaffold for developing receptor-specific ligands

  • An intermediate in the synthesis of more complex drug candidates

  • A pharmacological tool for studying structure-activity relationships

Chemical Biology Tools

Potential uses include:

  • Probe compounds for investigating biological pathways

  • Starting materials for fluorescent or radiolabeled derivatives for binding studies

  • Reference standards for analytical method development

Comparison with Structural Analogs

Comparing 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride with related compounds provides insight into the effect of structural modifications.

Halogen Substitution Effects

Table comparing properties of related halogenated analogs:

CompoundHalogen AtomMolecular Weight (g/mol)Potential Biological Differences
3-[(2-Chlorophenoxy)methyl]piperidine HClChlorine262.17Moderate lipophilicity, balanced electronic effects
3-[(2-Bromophenoxy)methyl]piperidine HClBromine306.62*Increased lipophilicity, stronger polarizability
3-[(2-Iodophenoxy)methyl]piperidine HClIodine353.62*Highest lipophilicity, strongest polarizability
3-[(Phenoxy)methyl]piperidine HClNone227.73*Reduced lipophilicity, baseline reference

*Molecular weights estimated based on atomic weight differences

Structural Variations

Other structural modifications of the core scaffold include:

  • Positional isomers of the chlorine atom (2-, 3-, or 4-position)

  • Substitution at different positions of the piperidine ring

  • Variation of the linker length between the piperidine and phenoxy groups

These modifications allow for systematic exploration of structure-activity relationships in various biological systems.

Analytical Methods and Characterization Techniques

Chromatographic Analysis

High-performance liquid chromatography (HPLC) methods for analyzing 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride typically employ:

  • Reversed-phase C18 columns

  • Mobile phases consisting of acetonitrile/water gradients with buffer additives

  • UV detection at 220-280 nm wavelengths

  • Retention time validation against authenticated standards

Stability Studies

Understanding the stability profile is essential for proper handling and storage:

  • Thermal stability assessment under various temperature conditions

  • Solution stability in different solvent systems

  • Long-term storage stability monitoring

  • Stress testing under acidic, basic, oxidative, and photolytic conditions

Future Research Directions

Structural Optimization

Future research could focus on:

  • Exploring additional substituents on both the phenyl and piperidine rings

  • Investigating bioisosteric replacements for the chlorine atom

  • Modifying the linking group between the piperidine and phenoxy moieties

Advanced Biological Evaluation

More comprehensive biological assessment could include:

  • Receptor binding profiles across multiple receptor families

  • In vitro and in vivo efficacy in relevant disease models

  • Computational modeling to predict interactions with potential biological targets

  • Metabolism and pharmacokinetic studies to understand in vivo behavior

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